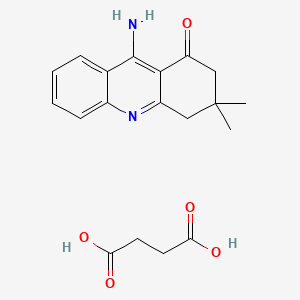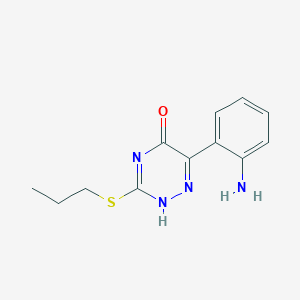![molecular formula C17H14O2 B7789833 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B7789833.png)
2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction is typically conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the indenone structure can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxy group and the indenone structure may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
相似化合物的比较
- 2-[(4-Methoxyphenyl)methylidene]aminophenol
- 2-[(4-Methoxyphenyl)methylidene]aminoethanol
- 2-[(4-Methoxyphenyl)methylidene]aminobenzene
Comparison: Compared to these similar compounds, 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its indenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOMEZWDBOXOKE-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
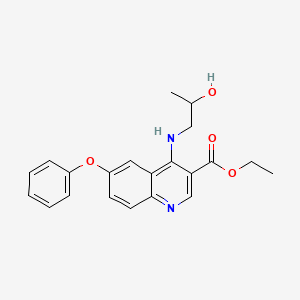
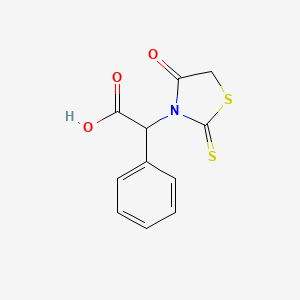
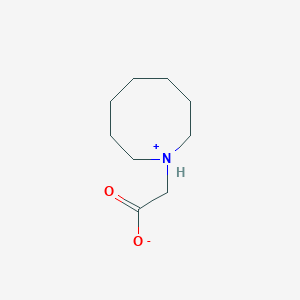
![2-[(2-aminoethyl)thio]-N-(2,6-dimethylphenyl)acetamide hydrochloride](/img/structure/B7789769.png)
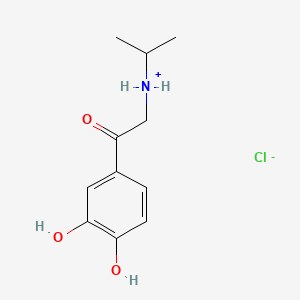
![PROPAN-2-YL 4-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B7789777.png)
![METHYL 3-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B7789778.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B7789784.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-bromobenzoate](/img/structure/B7789791.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789794.png)
![3-Hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789799.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789800.png)
